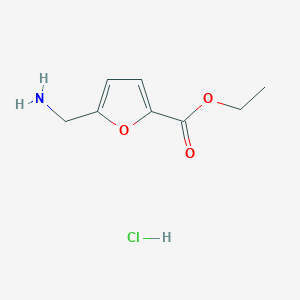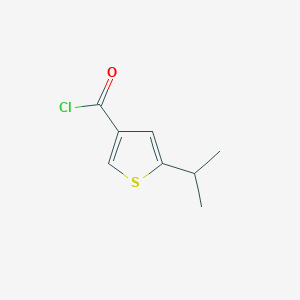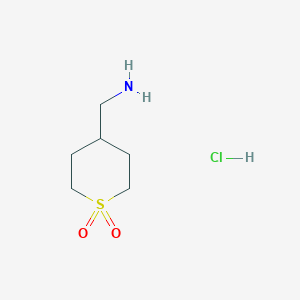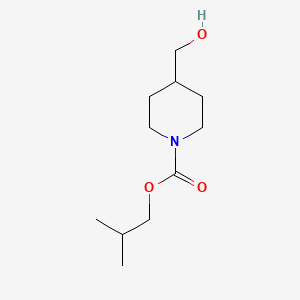
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride (EMFCH) is an organic compound that has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool for studying the mechanisms of action of various biological molecules. EMFCH has been found to have unique properties that make it a valuable tool for scientific research.
Applications De Recherche Scientifique
Biomass Conversion to Valuable Chemicals
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a derivative of furan compounds, which are notable for their applications in the chemical industry. Furan derivatives, such as ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, can be synthesized from plant biomass compounds like hexose carbohydrates and lignocellulose. These compounds hold potential as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Specifically, they can be utilized in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and various chemicals. This showcases the versatility and sustainability of furan derivatives in chemical synthesis and materials science, highlighting the importance of biomass conversion technologies (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalytic Valorization and Stability Challenges
The inherent instability of furan compounds, including ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, presents challenges in their synthetic modification. However, biocatalysis offers a promising alternative due to the high selectivity of enzymes and mild reaction conditions it entails. Biocatalytic transformations of furans have been explored in both aqueous and non-aqueous media, showcasing potential in biodetoxification, selective syntheses, and esterification processes. Despite modest productivities reported, the high potential of biocatalytic approaches in furan valorization emphasizes the need for further development, scale-up, and technoeconomic assessment to validate these methods as viable alternatives (Domínguez de María & Guajardo, 2017).
Green Chemistry and Solvent Selection
The conversion of sugars from lignocellulosic biomass into furan derivatives, including ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, highlights the importance of solvent selection in green chemistry. The biphasic dehydration of sugars to furans requires careful consideration of solvent performance, environmental, health, and safety impacts. Studies utilizing the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) and various selection guides help in identifying green solvents that improve conversion efficiency while minimizing the ecological footprint. This approach aligns with the principles of green chemistry, aiming to make chemical processes more sustainable and eco-friendly (Esteban, Vorholt, & Leitner, 2020).
Propriétés
IUPAC Name |
ethyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h3-4H,2,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKHQXVYHSASMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)







![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

